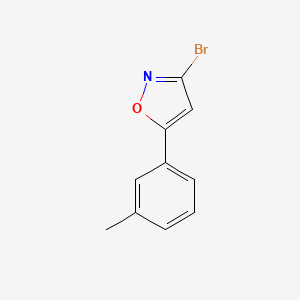
3-Bromo-5-(m-tolyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(m-tolyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(m-tolyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is catalyzed by copper(I) or ruthenium(II) catalysts . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
3-Bromo-5-(m-tolyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The isoxazole ring can be reduced to form isoxazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include isoxazolines and other reduced forms of the isoxazole ring.
科学研究应用
3-Bromo-5-(m-tolyl)isoxazole has several scientific research applications:
作用机制
The mechanism of action of 3-Bromo-5-(m-tolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-Bromo-5-phenylisoxazole: Similar structure but lacks the methyl group on the phenyl ring.
5-(m-Tolyl)isoxazole: Similar structure but lacks the bromine atom.
3,5-Dibromo-4-(m-tolyl)isoxazole: Contains an additional bromine atom.
Uniqueness
3-Bromo-5-(m-tolyl)isoxazole is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
生物活性
3-Bromo-5-(m-tolyl)isoxazole is a heterocyclic organic compound with a molecular formula of C10H8BrN2O and a molecular weight of approximately 240.08 g/mol. This compound features a bromine atom at the 3-position and a m-tolyl group at the 5-position of the isoxazole ring, which contributes to its unique biological properties. Isoxazoles are known for their diverse biological activities, making them significant in medicinal chemistry, particularly in drug discovery for anticancer, antibacterial, and antifungal agents.
Synthesis
The synthesis of this compound typically involves a cycloaddition reaction between an alkyne and a nitrile oxide, often catalyzed by copper(I) or ruthenium(II) catalysts. This (3 + 2) cycloaddition is favored for its efficiency in forming the isoxazole ring. Recent advancements have also explored metal-free synthetic routes to enhance environmental sustainability while maintaining high yields .
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity as an inhibitor of various enzymes and proteins. Its structural characteristics allow it to bind to specific molecular targets, potentially blocking their function by occupying active sites. This property positions it as a promising candidate for therapeutic applications in cancer treatment and other diseases.
Anticancer Activity
Several studies have reported the anticancer potential of isoxazole derivatives, including this compound. For example, related isoxazole compounds have shown cytotoxic effects against breast cancer cells (MCF-7), with varying IC50 values indicating their potency . The compound's ability to inhibit cell proliferation suggests a mechanism that may involve targeting specific pathways related to cancer cell survival.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Related Isoxazole Derivative | 8.754 | HDAC in MCF-7 cells |
| Another Isoxazole Variant | 11.71 | HDAC in MCF-7 cells |
Antibacterial Activity
The antibacterial properties of isoxazoles have also been investigated, with some derivatives demonstrating significant activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications on the isoxazole ring can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating multiple isoxazole derivatives found that compounds with specific substitutions exhibited high selectivity against cancer cells compared to non-tumorigenic cells. The binding mode of these compounds was analyzed through molecular docking simulations, indicating that structural features play a crucial role in their biological activity .
- Antibacterial Studies : Another investigation highlighted the antibacterial potential of isoxazole derivatives, revealing that certain modifications could significantly enhance their efficacy against resistant bacterial strains. The findings underscored the importance of structural diversity in developing new antibacterial agents .
属性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
3-bromo-5-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-3-2-4-8(5-7)9-6-10(11)12-13-9/h2-6H,1H3 |
InChI 键 |
SFGDXTKJRNFQGX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















